N-[3-(Dimethylamino)propyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-YL)methyl]-N-(2-thienylmethyl)amine
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Overview
Description
N-[3-(Dimethylamino)propyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-YL)methyl]-N-(2-thienylmethyl)amine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-YL)methyl]-N-(2-thienylmethyl)amine typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(dimethylamino)propylamine, 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde, and 2-thienylmethyl chloride.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or sodium hydride.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-YL)methyl]-N-(2-thienylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-YL)methyl]-N-(2-thienylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(Dimethylamino)propyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-YL)methyl]-N-(2-thienylmethyl)amine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Receptors, enzymes, or ion channels.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-diaminopropane
- N,N-Dimethyl-1,3-propanediamine
- Bis(3-dimethylamino-1-propyl)amine
Uniqueness
N-[3-(Dimethylamino)propyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-YL)methyl]-N-(2-thienylmethyl)amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C18H32N2OS |
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Molecular Weight |
324.5 g/mol |
IUPAC Name |
N'-[(2,2-dimethyloxan-4-yl)methyl]-N,N-dimethyl-N'-(thiophen-2-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C18H32N2OS/c1-18(2)13-16(8-11-21-18)14-20(10-6-9-19(3)4)15-17-7-5-12-22-17/h5,7,12,16H,6,8-11,13-15H2,1-4H3 |
InChI Key |
FJNNNSTWMRFJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)CN(CCCN(C)C)CC2=CC=CS2)C |
Origin of Product |
United States |
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